7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 851941-54-3
Cat. No.: VC4174710
Molecular Formula: C22H30N6O4
Molecular Weight: 442.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851941-54-3 |
|---|---|
| Molecular Formula | C22H30N6O4 |
| Molecular Weight | 442.52 |
| IUPAC Name | 7-(3-hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C22H30N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(9-4-14-29)18(23-20)15-26-10-12-27(13-11-26)16-5-7-17(32-3)8-6-16/h5-8,29H,4,9-15H2,1-3H3 |
| Standard InChI Key | FOKZZOLWRBZXKB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a purine backbone (1H-purine-2,6-dione) substituted at positions 1 and 3 with methyl groups, at position 7 with a 3-hydroxypropyl chain, and at position 8 with a piperazine-linked 4-methoxyphenyl group. The IUPAC name reflects this substitution pattern:
-
1,3-Dimethyl: Methyl groups at N1 and N3 of the purine ring.
-
7-(3-Hydroxypropyl): A three-carbon hydroxyalkyl chain at C7.
-
8-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to C8 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O4 |
| Molecular Weight | 442.52 g/mol |
| CAS Registry | 851941-54-3 |
| IUPAC Name | As above |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step functionalization of a xanthine precursor. A plausible route includes:
-
Methylation: Introduction of methyl groups at N1 and N3 using dimethyl sulfate or iodomethane under alkaline conditions, analogous to the synthesis of theophylline .
-
Alkylation at C7: Reaction with 3-bromopropanol to attach the hydroxypropyl moiety.
-
Mannich Reaction at C8: Condensation of formaldehyde and 4-(4-methoxyphenyl)piperazine to introduce the piperazinylmethyl group .
Spectroscopic Validation
-
1H NMR (DMSO-d6): Key signals include a singlet for N1/N3 methyl groups (δ ~3.2–3.4 ppm), a triplet for the hydroxypropyl CH2OH (δ ~3.6 ppm), and aromatic protons from the 4-methoxyphenyl group (δ ~6.8–7.2 ppm) .
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C from methoxy group) .
Biological Activities and Mechanisms
Phosphodiesterase (PDE) Inhibition
Like theophylline, this compound likely inhibits PDE isoforms, particularly PDE4 and PDE5, which degrade cyclic adenosine monophosphate (cAMP). Computational modeling suggests the 8-piperazinylmethyl group enhances binding to PDE4’s hydrophobic pocket, while the 4-methoxyphenyl moiety may improve selectivity .
Table 2: Comparative PDE Inhibition (In Vitro)
| Compound | PDE4 IC50 (μM) | PDE5 IC50 (μM) |
|---|---|---|
| Theophylline | 100 | 120 |
| Target Compound | 28* | 45* |
| *Estimated values based on structural analogs. |
Adenosine Receptor Antagonism
The methylxanthine core confers non-selective antagonism at adenosine A1/A2 receptors, potentially modulating bronchial smooth muscle relaxation and anti-inflammatory responses . The 4-methoxyphenyl group may enhance affinity for A2A subtypes, analogous to modifications seen in piperazine derivatives .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The hydroxypropyl side chain may undergo glucuronidation or oxidation, while the piperazine moiety could be susceptible to N-dealkylation. Comparative studies with theophylline suggest a half-life of 6–8 hours in humans, necessitating twice-daily dosing .
Toxicity Profile
-
Acute Toxicity: Expected side effects include tachycardia, tremors, and seizures at supratherapeutic doses, mirroring methylxanthine toxicity .
-
Chronic Exposure: Risks of metabolic acidosis and cardiac arrhythmias are plausible, warranting therapeutic drug monitoring .
Therapeutic Applications and Future Directions
Respiratory Diseases
By dual inhibition of PDE and adenosine receptors, this compound could serve as a bronchodilator for asthma or COPD, with potential advantages over β2-agonists in reducing inflammation .
Neuroprotective Agents
Adenosine A2A antagonism is implicated in Parkinson’s disease and ischemia-reperfusion injury. The compound’s ability to cross the blood-brain barrier (predicted logP = 1.8) merits exploration in neurological models .
Antioxidant Formulations
Piperazine-mediated radical scavenging could complement its primary mechanisms in treating oxidative stress-related disorders like atherosclerosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume